(Z)-ethyl 2-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
This compound is a derivative of ethyl carboxylate, which is a type of ester. It also contains a thiazole ring, which is a type of heterocyclic compound containing both sulfur and nitrogen in the ring. The presence of the cyano group indicates that it might have some reactivity due to the polarity of the carbon-nitrogen triple bond .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an ester functional group, a thiazole ring, and a cyano group. The presence of these groups would likely confer some degree of polarity to the molecule, which could affect its physical properties and reactivity .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the cyano group can participate in nucleophilic addition reactions, and the ester group can undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the polarity of this compound could influence its solubility in various solvents .Scientific Research Applications
Polymer Synthesis and Modification
Cyclopropane Initiators for Cationic Polymerization
Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate initiates the cationic polymerization of N-vinylcarbazole, leading to polymers with a bimodal molecular weight distribution. This implies potential uses in developing polymers with specific properties through cationic polymerization techniques (Tong Li et al., 1992).
Material Science and Engineering
Functional Modification of Hydrogels
Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified through condensation reaction with various amine compounds show increased swelling and thermal stability. This suggests potential applications in creating modified hydrogels for medical or engineering applications, due to enhanced physical properties (H. M. Aly & H. L. A. El-Mohdy, 2015).
Organic Synthesis and Medicinal Chemistry
Synthesis of Lignan Conjugates
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their derivatives exhibit antimicrobial and antioxidant activities, indicating their potential as precursors for pharmacologically active compounds (K. Raghavendra et al., 2016).
Analytical and Biochemical Applications
Preparation of Fluoroionophores
Diamine-salicylaldehyde (DS) derivatives used to create fluoroionophores exhibit spectral diversity and specific chelation properties towards metal cations like Zn+2. This points to potential applications in metal ion sensing and analysis in biochemical research (W. Hong et al., 2012).
Conjugated Polymers and Functional Materials
Post-Polymerization Functionalization
The development of a versatile method for the post-polymerization functionalization of poly(p-phenylene vinylene) copolymers indicates potential for creating a wide range of functional conjugated materials, applicable in electronics, sensing, and photonics (J. Duchateau et al., 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-5-28-22(26)19-13(2)14(3)30-21(19)24-11-16(10-23)20-25-18(12-29-20)15-6-8-17(27-4)9-7-15/h6-9,11-12,24H,5H2,1-4H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBNANWVNGUMJJ-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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